molecular formula C8H7F5O2S B1467617 2-Methoxy-5-(pentafluorosulfur)benzaldehyde CAS No. 1240256-83-0

2-Methoxy-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1467617
CAS No.: 1240256-83-0
M. Wt: 262.2 g/mol
InChI Key: OGTUEXGICSOCIV-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a pentafluorosulfur (SF₅) group at the 5-position. The SF₅ group is highly electronegative and sterically bulky, conferring unique chemical stability and reactivity. This compound is primarily utilized in specialty chemical synthesis, particularly in pharmaceuticals and advanced materials, due to its ability to modulate electronic and steric properties in molecular architectures .

Properties

IUPAC Name

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTUEXGICSOCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213920
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240256-83-0
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methoxy-5-(pentafluorosulfur)benzaldehyde is a compound that incorporates the pentafluorosulfanyl (SF5) group, known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H7F5O2SC_8H_7F_5O_2S, with a molar mass of approximately 262.20 g/mol. The presence of the SF5 group significantly alters the electronic properties of the compound, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reactions with Pentafluorosulfanyl Reagents : The introduction of the SF5 group typically involves reactions with pentafluorosulfanyl chlorides or other SF5-containing reagents.
  • Functionalization of Aromatic Compounds : The methoxy and aldehyde groups can be introduced via standard electrophilic aromatic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the SF5 group exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus30 µg/mL

These findings suggest that the SF5 moiety enhances the compound's ability to penetrate bacterial membranes or disrupt metabolic pathways.

Antimalarial Activity

Research has also explored the antimalarial potential of SF5-containing compounds. For example, derivatives similar to this compound have been evaluated for their efficacy against Plasmodium falciparum. Studies revealed that these compounds could inhibit key enzymes involved in pyrimidine biosynthesis, crucial for parasite survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes like dihydroorotate dehydrogenase, disrupting nucleotide synthesis in pathogens.
  • Membrane Disruption : The unique electronic properties imparted by the SF5 group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Fluorine Chemistry highlighted various SF5-substituted compounds' antibacterial activity, noting that modifications to the benzaldehyde scaffold significantly influenced potency against E. coli and S. aureus .
  • Antimalarial Research : Another research effort focused on synthesizing SF5-containing analogs of known antimalarial drugs, demonstrating enhanced activity against Plasmodium falciparum compared to traditional compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis : 2-Methoxy-5-(pentafluorosulfur)benzaldehyde serves as an important reagent in organic synthesis. Its electrophilic nature allows it to participate in various reaction mechanisms, such as nucleophilic additions and condensation reactions.

Example Reactions :

  • Nucleophilic Addition : The aldehyde group can react with nucleophiles to form alcohols or other functional groups.
  • Condensation Reactions : It can be used to synthesize more complex molecules through condensation with amines or other aldehydes.

Materials Science

Fluorinated Materials : The presence of the pentafluorosulfur group makes this compound suitable for developing fluorinated materials. These materials often exhibit enhanced thermal stability and chemical resistance, making them ideal for high-performance applications.

Nanocomposites : Research indicates that incorporating fluorinated compounds can improve the properties of nanocomposites, such as mechanical strength and hydrophobicity. Studies have shown that using this compound in polymer matrices can lead to improved material characteristics.

Medicinal Chemistry

Potential Drug Development : The unique electronic properties of the pentafluorosulfur group may enhance the biological activity of derivatives formed from this compound. This compound could be explored for its potential as a lead compound in drug discovery.

Case Study - Anticancer Agents : Preliminary studies have shown that compounds derived from this benzaldehyde exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular processes through the formation of reactive intermediates.

Analytical Chemistry

Chromatographic Applications : This compound can be utilized as a standard in chromatographic analyses due to its well-defined chemical structure and stability under various conditions. It is particularly useful in the analysis of complex mixtures where fluorinated compounds are present.

Summary Table of Applications

Application AreaDescription
Organic SynthesisActs as a reagent for nucleophilic additions and condensation reactions.
Materials ScienceUsed in developing fluorinated materials and enhancing nanocomposite properties.
Medicinal ChemistryExplored for potential drug development, particularly anticancer agents.
Analytical ChemistryServes as a standard in chromatographic analyses of fluorinated compounds.

Comparison with Similar Compounds

Positional Isomers: 2-Methyl and 3-Methyl Analogues

  • 2-Methyl-5-(pentafluorosulfur)benzaldehyde (CAS 1240257-13-9) and 3-Methyl-5-(pentafluorosulfur)benzaldehyde (CAS 1240257-01-5) differ from the target compound in their substituents (methyl vs. methoxy) and positions.
    • Reactivity : The methoxy group in the target compound is electron-donating, enhancing ring activation for electrophilic substitution, whereas methyl groups offer weaker electronic effects.
    • Steric Effects : The SF₅ group’s bulkiness dominates steric interactions, but methoxy at the 2-position may create additional steric hindrance compared to methyl .

Halogen-Substituted Analogues: 3-Chloro Derivative

  • 3-Chloro-5-(pentafluorosulfur)benzaldehyde (CAS 1240257-88-8) replaces methoxy with chlorine. Electronic Effects: Chlorine is electron-withdrawing, deactivating the aromatic ring and directing electrophilic attacks to meta/para positions, contrasting with methoxy’s ortho/para-directing nature.

Fluorinated Analogues: 2-Fluoro-5-methylbenzaldehyde

  • 2-Fluoro-5-methylbenzaldehyde () lacks the SF₅ group but shares fluorine substitution.
    • Polarity : Fluorine’s electronegativity increases polarity, but the SF₅ group in the target compound amplifies this effect, enhancing lipophilicity and stability against oxidation .

Physicochemical and Application-Specific Comparisons

Chromatographic Behavior

  • Benzaldehyde derivatives with SF₅ groups exhibit distinct retention times in HPLC due to increased hydrophobicity. For example, on ODS columns, SF₅-substituted compounds may show higher capacity factors (k') compared to methyl or methoxy analogues, similar to benzaldehyde (k' ≈ 1.1) .

Aroma and Volatility

  • Unlike benzaldehyde derivatives in oak mistletoes (e.g., benzaldehyde, β-linalool), the SF₅ group in the target compound likely reduces volatility, making it less suitable for fragrance applications but advantageous in non-volatile functional materials .

Market and Industrial Relevance

  • The global market for SF₅-containing benzaldehydes is niche compared to trifluoromethyl analogues (e.g., 2-Methoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzaldehyde), which have established roles in agrochemicals and pharmaceuticals .

Preparation Methods

Alkylation to Introduce the Methoxy Group

  • After formylation, the hydroxy group at the 2-position can be methylated using alkylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Alternatively, starting materials may already contain the methoxy group, simplifying the synthesis.

Purification and Yield Optimization

  • Purification steps such as chromatography or distillation are critical to remove by-products and achieve the desired purity.
  • Yields reported for similar compounds (e.g., 2-hydroxy-5-methoxybenzaldehyde) can reach up to 97%, though practical yields may be lower due to impurities requiring additional purification.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Pentafluorosulfanylation SF5Cl or SF5-transfer reagent, inert gas Introduce SF5 group on aromatic ring Sensitive to moisture, requires low temp
Formation of magnesium salt Magnesium methoxide or magnesium chloride Generate reactive intermediate Ensures regioselective formylation
Formylation Formaldehyde or paraformaldehyde, acidic quench Introduce aldehyde group Requires purification post-reaction
Alkylation (if needed) Dimethyl sulfate or methyl iodide, base Convert hydroxy to methoxy group Performed at lower temperature for better yield
Purification Chromatography or distillation Remove impurities, improve purity Critical for downstream applications

Research Findings and Notes

  • The magnesium salt-mediated formylation method is well-documented for related benzaldehydes and can be adapted for pentafluorosulfur-substituted aromatics with careful control of reaction parameters.
  • The purity of intermediates significantly affects the efficiency of subsequent alkylation steps; thus, purification is essential.
  • Alkylation of metal salts of hydroxy-methoxy benzaldehyde proceeds at lower temperatures compared to the free aldehyde, reducing side reactions and costs.
  • The presence of the SF5 group necessitates mild conditions throughout to avoid cleavage or degradation.
  • Literature indicates that the use of magnesium methoxide as the magnesium source provides better control and yield compared to magnesium chloride in some cases.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Methoxy-5-(pentafluorosulfur)benzaldehyde in laboratory settings?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon). A stepwise approach includes:

Starting Materials : Use halogenated benzaldehyde derivatives (e.g., 5-bromo-2-methoxybenzaldehyde) and pentafluorosulfur-containing reagents.

Reaction Conditions : Reflux in anhydrous solvents (e.g., THF/Et₃N mixtures) with catalysts like bis(triphenylphosphine)palladium dichloride .

Purification : Recrystallization from ethanol or chromatography on silica gel .

  • Critical Note : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
TechniqueApplicationKey ParametersReference
GC-MS Purity assessment, identification of byproductsPeaks at relevant m/z values (e.g., parent ion detection)
NMR Structural elucidationChemical shifts for methoxy (δ ~3.8 ppm), aldehyde (δ ~10 ppm), and aromatic protons
Exact Mass Spectrometry Confirmation of molecular formulaMeasured mass vs. theoretical (e.g., 220.0388 Da)
Computational Chemistry Predicting stability/reactivityXLogP (~2.5), TPSA (~35.5 Ų)

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Storage Conditions : Keep in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation of the aldehyde group .
  • Handling Precautions : Avoid exposure to moisture and static discharge; use grounded equipment during transfer .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the pentafluorosulfur group on reactivity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., trifluoromethyl or sulfonyl derivatives) and compare reaction kinetics in nucleophilic aromatic substitution .
  • Computational Modeling : Use DFT calculations to analyze electron-withdrawing effects on the benzaldehyde ring’s electrophilicity .
  • Catalytic Applications : Test reactivity in oxidation reactions (e.g., using Ce-MOF catalysts) and compare selectivity trends with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported stability data for fluorinated benzaldehyde derivatives?

  • Methodological Answer :
  • Cross-Validation : Replicate studies under controlled humidity/temperature and characterize degradation products via GC-MS and NMR .
  • Systematic Review : Apply EFSA’s risk assessment framework to evaluate experimental conditions (e.g., solvent purity, catalyst residues) that may influence stability .
  • Meta-Analysis : Aggregate data from multiple sources and perform statistical tests (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can this compound be applied in transmembrane transport studies?

  • Methodological Answer :
  • Biological Assays : Use GC-MS to quantify benzaldehyde volatilization in plant models (e.g., Prunus species) and correlate with ABC transporter gene expression (e.g., ABCG17) .
  • Lipid Bilayer Studies : Incorporate the compound into synthetic membranes and measure permeability using fluorescence quenching assays.
  • Structure-Activity Relationships (SAR) : Modify the pentafluorosulfur group and assess transport efficiency to identify critical functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-5-(pentafluorosulfur)benzaldehyde
Reactant of Route 2
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2-Methoxy-5-(pentafluorosulfur)benzaldehyde

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